Technical Whitepaper: 6-Chloro-N-methylpyridazine-3-carboxamide in Advanced Drug Discovery
Technical Whitepaper: 6-Chloro-N-methylpyridazine-3-carboxamide in Advanced Drug Discovery
Executive Summary
As modern medicinal chemistry increasingly targets complex kinase and metabolic pathways, the demand for highly functionalized, predictable heterocyclic scaffolds has surged. 6-Chloro-N-methylpyridazine-3-carboxamide (CAS: 202135-65-7) has emerged as a critical electrophilic building block[1]. Characterized by its electron-deficient pyridazine core, this compound is highly susceptible to Nucleophilic Aromatic Substitution (SNAr), making it an ideal precursor for synthesizing advanced pharmacophores. It is prominently utilized in the development of Stearoyl-CoA Desaturase 1 (SCD1) inhibitors for metabolic disorders[2] and highly selective TYK2 kinase inhibitors for autoimmune diseases[3].
This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic utility, self-validating synthetic protocols, and downstream pharmacological applications.
Physicochemical Profiling
Understanding the physical and chemical parameters of 6-chloro-N-methylpyridazine-3-carboxamide is essential for optimizing reaction conditions, particularly regarding solvent selection and stoichiometric calculations.
| Property | Value |
| Chemical Name | 6-Chloro-N-methylpyridazine-3-carboxamide |
| CAS Number | 202135-65-7[4] |
| Molecular Formula | C6H6ClN3O[1] |
| Molecular Weight | 171.58 g/mol [1] |
| SMILES String | CNC(=O)c1cc(Cl)ccn1[4] |
| Appearance | White to off-white solid[2] |
| Solubility | Soluble in DMSO, DMF, DCM; slightly soluble in H₂O |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
Chemical Reactivity & Mechanistic Utility
The synthetic value of 6-chloro-N-methylpyridazine-3-carboxamide lies in the precise electronic distribution across its heterocyclic ring. The adjacent nitrogen atoms in the pyridazine ring exert a strong inductive electron-withdrawing effect. This effect is further amplified by the electron-withdrawing C-3 carboxamide group.
Consequently, the Lowest Unoccupied Molecular Orbital (LUMO) energy at the C-6 position is significantly lowered. This makes the C-6 carbon highly electrophilic and an excellent site for Nucleophilic Aromatic Substitution (SNAr) . Primary and secondary amines, as well as phenoxide nucleophiles, can displace the chloride leaving group with high regioselectivity and yield, even under moderate thermal or microwave conditions[2].
Synthetic workflow from precursor to final target inhibitors via CAS 202135-65-7.
Experimental Protocols
As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal validation mechanisms. The following methodologies detail the causality behind each reagent choice to ensure reproducibility.
Synthesis of the Pyridazine Scaffold via Amidation
This protocol describes the conversion of a substituted 6-chloropyridazine-3-carboxylic acid intermediate into its N-methyl carboxamide derivative[3].
Rationale: HATU is selected over traditional carbodiimides (like EDC) due to its superior ability to accelerate the formation of the active ester intermediate while suppressing epimerization. DIPEA acts as a non-nucleophilic base to neutralize the system and liberate methylamine from its hydrochloride salt without competing for the electrophilic center.
Step-by-Step Methodology:
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Preparation: Dissolve the 6-chloropyridazine-3-carboxylic acid intermediate (1.0 eq) in anhydrous Dichloromethane (DCM) or DMF under an inert nitrogen atmosphere.
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Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Validation: Ensure the solution is fully dispersed; the basic environment is critical for the next step[3].
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Activation: Add HATU (1.35 eq) to the mixture. Stir for 15 minutes at room temperature to allow the formation of the active O-(7-azabenzotriazol-1-yl) ester.
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Amidation: Introduce Methylamine hydrochloride (1.5 eq). Stir the reaction mixture overnight at room temperature[3].
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Reaction Monitoring: Perform Thin-Layer Chromatography (TLC). The disappearance of the starting acid indicates completion.
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Workup: Quench the reaction with water and saturated aqueous NaHCO₃. Extract the aqueous layer twice with Ethyl Acetate (EtOAc).
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Purification: Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel column chromatography to isolate the white solid product[3].
Downstream Functionalization via SNAr
To construct SCD1 inhibitors, the C-6 chloride must be displaced by a complex amine (e.g., piperazine derivatives)[2].
Step-by-Step Methodology:
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Preparation: Combine 6-chloro-N-methylpyridazine-3-carboxamide (1.0 eq) and the target amine (e.g., 4-hydroxypiperidine, 1.2 eq) in anhydrous Acetonitrile (CH₃CN)[2].
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Base Addition: Add Triethylamine (Et₃N, 2.0 eq) to act as an acid scavenger for the generated HCl.
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Microwave Irradiation: Seal the vessel and heat in a microwave reactor at 180 °C for 20-30 minutes[2]. Rationale: Microwave heating provides rapid, uniform energy transfer, overcoming the activation barrier of the SNAr reaction much faster than conventional thermal heating.
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Workup & Purification: Cool to room temperature, concentrate the solvent, and purify the resulting pyridazine carboxamide analog via preparative HPLC[2].
Pharmacological Applications
Stearoyl-CoA Desaturase 1 (SCD1) Inhibitors
SCD1 is a critical enzyme in lipid metabolism, responsible for synthesizing monounsaturated fatty acids. Overexpression of SCD1 is linked to obesity, insulin resistance, and certain cancers. 6-Chloro-N-methylpyridazine-3-carboxamide serves as the core hinge-binding motif in a class of potent, orally bioavailable SCD1 inhibitors. The carboxamide group forms essential hydrogen bonds within the enzyme's active site, while the C-6 substitution dictates the molecule's trajectory into the hydrophobic lipid-binding pocket[2].
TYK2 Kinase Inhibitors
Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family, mediating signaling for pro-inflammatory cytokines like IL-12 and IL-23. Selective TYK2 inhibition is highly sought after for treating psoriasis and inflammatory bowel disease without the broad immunosuppressive side effects of pan-JAK inhibitors. Derivatives of 6-chloro-N-methylpyridazine-3-carboxamide are utilized to synthesize allosteric or ATP-competitive TYK2 inhibitors, where the pyridazine core ensures optimal alignment within the kinase domain[3].
Mechanism of action for pyridazine-derived TYK2 inhibitors in the JAK-STAT pathway.
Environmental, Health, and Safety (EHS) Guidelines
Handling 6-chloro-N-methylpyridazine-3-carboxamide requires strict adherence to laboratory safety protocols due to its biological activity and hazard classifications[5].
| Hazard Class | Category | Precautionary Measures |
| Acute Toxicity | Category 4 (Oral/Dermal/Inhalation) | Wear chemically resistant gloves (e.g., Nitrile). Handle powder forms strictly inside a certified fume hood to prevent inhalation of aerosolized particles[5]. |
| Skin Irritation | Category 2 | In case of contact, immediately flush the skin with copious amounts of water and soap. Remove contaminated clothing[5]. |
| Eye Irritation | Category 2A | Wear tightly sealed safety goggles. If exposed, rinse cautiously with water for several minutes; remove contact lenses if present[5]. |
| STOT SE | Category 3 | May cause respiratory irritation. Ensure adequate laboratory ventilation and avoid prolonged exposure[5]. |
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from moisture and strong oxidizing agents to prevent degradation of the carboxamide linkage.
Sources
- 1. 6-chloro-N-methylpyridazine-3-carboxamide | C6H6ClN3O | CID 16733787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN118440052B - A compound and its use in preparing TYK2 kinase inhibitor - Google Patents [patents.google.com]
- 4. ocheminc.com [ocheminc.com]
- 5. nextsds.com [nextsds.com]
